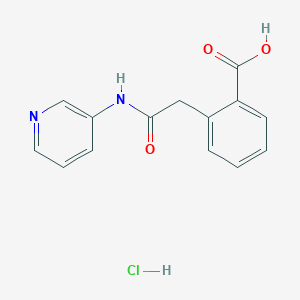

2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C14H12N2O3 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridin-3-ylamino group attached to an ethoxyacetic acid moiety . The molecular weight is 256.26 .Aplicaciones Científicas De Investigación

Design and Development of Inhibitors

2-(2-Oxo-2-(pyridin-3-ylamino)ethyl)benzoic acid hydrochloride and its derivatives have been explored for their potential as inhibitors in various biochemical contexts. For instance, a study by Brouillette et al. (1999) focused on designing benzoic acid inhibitors of influenza neuraminidase, where a 2-pyrrolidinone ring containing a hydroxymethyl side chain effectively replaced the N-acetylamino group of a low micromolar inhibitor, suggesting a novel structural template for developing potent benzoic acid inhibitors (Brouillette et al., 1999).

Fluorescence Probes for Reactive Oxygen Species

In the realm of detecting reactive oxygen species (ROS), novel fluorescence probes have been synthesized to selectively detect highly reactive oxygen species such as hydroxyl radical (·OH) and reactive intermediates of peroxidase. Setsukinai et al. (2003) developed 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs as novel probes that show fluorescence enhancement upon reaction with ROS, providing tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Catalysis and Chemical Transformations

Research by Prakash et al. (2014) introduced 2-(pyridine-2-ylmethylsulfanyl)benzoic acid (L) and its complexes as water-soluble catalysts for transfer hydrogenation of carbonyl compounds in water, highlighting the potential of such compounds in catalytic applications and the exploration of glycerol as a hydrogen source for transfer hydrogenation in water (Prakash et al., 2014).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds like this compound can serve as probes or reactants. For example, Zhang et al. (2016) explored the mechanisms of hydroxyl radical production from abiotic oxidation of pyrite under acidic conditions using benzoic acid as a probe, which could have implications for understanding contaminant transformation in environmental systems (Zhang et al., 2016).

Synthesis and Material Science

In material science and synthesis, the reactivity and functionalization of such compounds are of interest. Shimizu et al. (1992) reported the effective oxidation of 2,4,6-trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen in the presence of catalytic amounts of copper(II) chloride–amines, demonstrating the potential of benzoic acid derivatives in synthetic chemistry (Shimizu et al., 1992).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-oxo-2-(pyridin-3-ylamino)ethyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3.ClH/c17-13(16-11-5-3-7-15-9-11)8-10-4-1-2-6-12(10)14(18)19;/h1-7,9H,8H2,(H,16,17)(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKVSASOTZGHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CN=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2563368.png)

![6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2563375.png)

![N-butyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2563376.png)

![3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2563378.png)